molecular formula C8H11NO B13175276 4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile

4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile

Cat. No.: B13175276
M. Wt: 137.18 g/mol
InChI Key: CENYZOFJRCSVPO-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile is a spirocyclic compound featuring a six-membered ring fused to a three-membered ring via a shared spiro carbon atom. The 1-oxa designation indicates the presence of an oxygen atom in the spiro system, while the 4,4-dimethyl substituents enhance steric bulk and hydrophobicity. The carbonitrile group at position 2 introduces reactivity for further functionalization. This compound’s structural uniqueness lies in its strained spirocyclic framework, which may influence its physicochemical properties and applications in medicinal chemistry or materials science.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile

InChI

InChI=1S/C8H11NO/c1-7(2)3-4-8(7)6(5-9)10-8/h6H,3-4H2,1-2H3

InChI Key

CENYZOFJRCSVPO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC12C(O2)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile typically involves the reaction of 2-methyleneoxetanes with appropriate reagents. One common method is the modified Simmons-Smith reaction, where 2-methyleneoxetanes are converted to 4-oxaspiro[2.3]hexanes using diethylzinc and diiodomethane . The nitrile group can be introduced through subsequent reactions involving cyanide sources.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biological pathways. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and function.

Comparison with Similar Compounds

Structural Analog: (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile

Key Differences :

  • Core Structure : The azabicyclo[3.1.0]hexane system replaces the oxaspiro[2.3]hexane framework, substituting oxygen with nitrogen .
  • Stereochemistry : The azabicyclo derivative exhibits defined stereochemistry (1R,2S,5S), critical for its role as a Boceprevir intermediate .
  • Synthesis : Synthesized via chlorination of 3-azabicyclo[3.1.0]hexane, followed by elimination and cyanide addition . In contrast, the oxaspiro compound likely requires epoxide formation or cyclization strategies.

Similarities :

  • Both compounds feature a nitrile group and dimethyl substituents, enhancing stability and directing reactivity.
  • Applications in pharmaceuticals (e.g., Boceprevir) suggest shared utility as chiral intermediates .

Fluorinated Analog: 3-Benzyl-5-fluoro-3-azabicyclo[3.1.0]hexane-2-carbonitrile

Key Differences :

  • Substituents : A fluorine atom and benzyl group introduce distinct electronic and steric effects compared to the dimethyl-oxaspiro compound .

Similarities :

Bis-Spirooxindole Derivatives (e.g., Compound 7a)

Key Differences :

  • Complexity : Bis-spirooxindoles (e.g., 7a) feature multiple spiro centers and chromene/indoline moieties, contrasting with the simpler oxaspirohexane system .
  • Synthesis : Multicomponent reactions enable skeletal diversity, whereas the target compound may require stepwise cyclization .

Similarities :

  • The carbonitrile group is retained, suggesting shared reactivity in nucleophilic additions or hydrolytic pathways .

1-Oxaspiro(2.4)heptane-2-carbonitrile

Key Differences :

  • Ring Sizes : The spiro[2.4]heptane system includes a four-membered ring, reducing strain compared to the three-membered ring in the target compound .
  • Applications: Limited data, but structural analogs are often explored for bioactive properties .

Data Table: Comparative Analysis

Compound Core Structure Heteroatom Key Substituents Synthesis Highlights Applications
4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile Spiro[2.3]hexane O 4,4-dimethyl, CN Likely epoxide formation + cyanidation Pharma intermediates (inferred)
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile Azabicyclo[3.1.0]hexane N 6,6-dimethyl, CN Chlorination, elimination, cyanide addition Boceprevir synthesis
3-Benzyl-5-fluoro-3-azabicyclo[3.1.0]hexane-2-carbonitrile Azabicyclo[3.1.0]hexane N Benzyl, F, CN DIBAL reduction + TMSCN addition Peptide backbone modification
10,100-(Hexane-1,6-diyl)bis-spirooxindole (7a) Bis-spirooxindole N/O Multiple spiro centers, CN Multicomponent reaction Anticancer agents (potential)

Physicochemical and Reactivity Insights

  • Steric Effects : 4,4-Dimethyl groups may hinder nucleophilic attacks at the spiro carbon, unlike less-substituted analogs.
  • Nitrile Reactivity : All compounds share cyanide’s electrophilic character, enabling transformations to carboxylic acids or amines .

Biological Activity

4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile (CAS No. 1849281-82-8) is a heterocyclic compound characterized by a spirocyclic structure. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₁NO
  • Molecular Weight : 137.18 g/mol
  • Structure : The compound features a unique spirocyclic framework that influences its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its functional groups, particularly the nitrile and oxirane moieties. These groups allow the compound to engage in various biochemical interactions:

  • Electrophilic Reactions : The nitrile group can act as an electrophile, participating in nucleophilic addition reactions which may modulate enzyme activities.
  • Ring-opening Reactions : The oxirane ring can undergo ring-opening reactions, leading to the formation of various derivatives that may exhibit different biological activities.

Herbicidal Activity

The compound is part of a class of oxabicycloalkane derivatives that have been investigated for their herbicidal properties. These compounds can regulate plant growth and control weeds effectively, making them valuable in agricultural applications .

Pharmacological Applications

Preliminary studies suggest that this compound may have applications in drug development:

  • Enzyme Inhibition : Its unique structure may allow it to act as an enzyme inhibitor, potentially useful in treating diseases where enzyme modulation is beneficial.
  • Potential Therapeutic Uses : The compound's interaction with biological pathways suggests it could be developed for therapeutic applications, although specific clinical studies are needed to confirm efficacy.

Case Studies and Research Findings

StudyFindings
Oxidative Stress Study Similar compounds demonstrated significant radical scavenging activity, indicating potential antioxidant effects .
Herbicidal Evaluation Oxabicycloalkanes were effective in controlling specific weed species, suggesting that this compound may possess similar herbicidal properties .
Pharmacological Investigation Research into related compounds highlighted their potential as enzyme inhibitors, paving the way for further studies on this compound's pharmacological applications .

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